molecular formula C22H22N2O B15075561 1,1-Dibenzyl-3-(4-methylphenyl)urea CAS No. 86764-30-9

1,1-Dibenzyl-3-(4-methylphenyl)urea

Cat. No.: B15075561
CAS No.: 86764-30-9
M. Wt: 330.4 g/mol
InChI Key: UQTSCLRTSKBRST-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(4-methylphenyl)urea is an organic compound with the molecular formula C22H22N2O It is a derivative of urea, characterized by the presence of two benzyl groups and a 4-methylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-(4-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 4-methylphenyl isocyanate. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibenzyl-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Dibenzyl-3-(4-methylphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with proteins and receptor targets, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison: 1,1-Dibenzyl-3-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

CAS No.

86764-30-9

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C22H22N2O/c1-18-12-14-21(15-13-18)23-22(25)24(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25)

InChI Key

UQTSCLRTSKBRST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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